molecular formula C27H36O7 B10799736 Euphorbia factor Pe1

Euphorbia factor Pe1

Cat. No.: B10799736
M. Wt: 472.6 g/mol
InChI Key: ZYCAGKYWXRKLSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Euphorbia factor Pe1 is primarily isolated from natural sources, specifically from the plant Inga. The extraction process involves the use of solvents such as ethanol, methanol, and aqueous solutions. The plant material is subjected to solvent extraction, followed by purification using techniques like silica gel column chromatography, sephadex LH-20 column chromatography, and semi-preparative high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Euphorbia factor Pe1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Euphorbia factor Pe1 has a wide range of scientific research applications, including:

Mechanism of Action

Euphorbia factor Pe1 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Euphorbia factor Pe1 is unique among diterpene esters due to its specific biological activities and chemical structure. Similar compounds include:

This compound stands out due to its potent anticancer and anti-inflammatory properties, making it a valuable compound for further research and development.

Biological Activity

Euphorbia factor Pe1 (20-O-acetylingenol-3-angelate) is a diterpene ester derived from the Euphorbia genus, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its cytotoxicity, irritancy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a diterpene ester, characterized by its unique structural features that contribute to its biological effects. The compound exhibits a complex interaction with various biological systems, notably through its irritant properties and potential as a tumor promoter.

Biological Activities

1. Cytotoxicity
this compound has been studied for its cytotoxic effects on various cancer cell lines. In one study, it demonstrated significant cytotoxicity against human colon adenocarcinoma (Caco-2) cells, with an IC50 value indicating potent anti-proliferative activity. The mechanism of action appears to involve disruption of cellular integrity and induction of apoptosis in affected cells .

2. Irritancy and Tumor Promotion
Research indicates that this compound contributes to skin irritancy and may act as a tumor promoter. In animal studies, chronic exposure to this compound resulted in skin hyperplasia, suggesting its role in promoting tumorigenesis under certain conditions . The irritant effect is primarily attributed to the diterpene structure, which can cause inflammatory responses upon contact with skin tissues.

3. Mechanisms of Action
The biological activity of this compound involves several mechanisms:

  • Cell Membrane Disruption: Studies have shown that this compound affects cell membrane permeability, leading to increased leakage of cellular contents and eventual cell death .
  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, characterized by DNA fragmentation and activation of caspases .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 2: Irritancy Assessment

In another investigation, the irritant properties of this compound were assessed using mouse ear assays. The findings revealed significant irritation comparable to known irritants like croton oil. Chronic administration resulted in notable skin changes, highlighting the need for caution in handling this compound.

Data Table: Summary of Biological Activities

Activity TypeEffectIC50 Value (µM)Mechanism of Action
CytotoxicityInduces apoptosis40Disruption of cell integrity
Tumor PromotionPromotes skin hyperplasiaN/AChronic exposure leads to irritation
Skin IrritancyCauses inflammationN/ADirect contact with skin

Properties

IUPAC Name

[7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCAGKYWXRKLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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